3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
3-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3N2/c9-7-6(8(11,12)13)14-5-2-1-4(10)3-15(5)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYBSXQLNHMPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Cl)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines are commonly synthesized via condensation reactions involving 2-aminopyridines and α-haloketones or related electrophiles, often followed by further functional group modifications such as halogenation or trifluoromethylation. Recent advances include multicomponent reactions and oxidative couplings to build the fused bicyclic system efficiently.
Preparation of 3-Bromo-6-chloropyridine Precursors
A critical intermediate in the synthesis of the target compound is 3-bromo-6-chloropyridine , which undergoes further transformations to introduce the trifluoromethyl group and complete the imidazo[1,2-a]pyridine framework.
According to a Chinese patent (CN103058921A), the preparation of 3-bromo-6-chloropyridine-2-formic acid—a key precursor—involves the following steps:
| Step | Reaction Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Oxidation of 3-bromo-6-chloropyridine to 3-bromo-6-chloropyridine oxynitride | React 3-bromo-6-chloropyridine with carbamide peroxide and trifluoroacetic anhydride in chloroform at 10–35 °C for ≥10 hours | 68.6% yield of oxynitride solid, isolated by filtration |
| 2 | Cyanation to 3-bromo-6-chloropyridine-2-cyanogen | React oxynitride with trimethylsilyl cyanide (TMSCN) and triethylamine in acetonitrile under reflux for ≥10 hours | Crude product isolated, used directly in next step |
| 3 | Hydrolysis to 3-bromo-6-chloropyridine-2-formic acid | Hydrolyze cyanogen intermediate with 90–98% sulfuric acid at 140–180 °C for 2.5–4 hours | Final acid product obtained after work-up |
This multi-step process is notable for its use of mild oxidation and cyanation conditions, enabling selective functionalization of the pyridine ring without extensive purification between steps.
Introduction of the Trifluoromethyl Group and Imidazo[1,2-a]pyridine Ring Formation
The trifluoromethyl substituent at the 2-position of the imidazo[1,2-a]pyridine ring is typically introduced via trifluoromethylation reagents or by using trifluoromethyl-substituted starting materials. While specific methods for 3-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine are limited in the literature, general strategies for imidazo[1,2-a]pyridine synthesis with trifluoromethyl groups include:
- Condensation of 2-aminopyridines bearing trifluoromethyl substituents with α-haloketones.
- Use of trifluoromethylated α-haloketones or aldehydes in multicomponent reactions.
- Post-synthetic trifluoromethylation via electrophilic trifluoromethylation agents.
A comprehensive review on imidazo[1,2-a]pyridine synthesis highlights condensation, multicomponent reactions, and oxidative coupling as versatile methods to construct the core scaffold, which can be adapted to include halogen and trifluoromethyl substituents.
Halogenation and Functional Group Transformations on Imidazo[1,2-a]pyridine
Selective bromination and chlorination to install the 3-bromo and 6-chloro substituents on the imidazo[1,2-a]pyridine ring are typically achieved via:
- Electrophilic halogenation using reagents such as N-bromosuccinimide (NBS) or chlorine gas under controlled conditions.
- Use of phosphorus tribromide (PBr3) in the conversion of hydroxy or acetamide intermediates to brominated derivatives, as described in the preparation of related imidazo[1,2-a]pyridine-3-acetamides.
For example, a patented process describes the conversion of hydroxyacetamide intermediates to brominated imidazo[1,2-a]pyridine derivatives using phosphorus tribromide in solvents like methyl isobutyl ketone or tetrahydrofuran at 20–100 °C, yielding filterable salts that can be hydrolyzed to the desired compounds with good purity and yield.
Summary Table of Key Preparation Steps
Research Findings and Practical Considerations
- The oxidation and cyanation steps for preparing 3-bromo-6-chloropyridine derivatives are robust and scalable, with yields around 60–70% and straightforward purification by filtration and extraction.
- The use of phosphorus tribromide for bromination of imidazo[1,2-a]pyridine intermediates provides a clean reaction with precipitated salts that simplify isolation and improve purity.
- The trifluoromethyl group can be introduced either pre- or post-ring formation, but pre-functionalization of starting materials often offers better control over substitution patterns.
- Reaction temperatures and times are critical: oxidation and cyanation require prolonged reaction times (≥10 hours) at moderate temperatures, while hydrolysis demands higher temperatures (140–180 °C) for efficient conversion.
- Solvent choice impacts reaction efficiency and product isolation; methyl isobutyl ketone and tetrahydrofuran are favored for bromination steps due to their inertness and ability to dissolve reagents and products.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₃BrClF₃N₂
- Molecular Weight : 299.48 g/mol
- Melting Point : 126–128 °C
- CAS Number : 1160474-82-7
The compound features a fused imidazo-pyridine structure, which is known for its bioactivity. The presence of bromine, chlorine, and trifluoromethyl groups enhances its chemical reactivity and potential interactions with biological targets.
Medicinal Chemistry
3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine has been explored for its potential as a drug candidate. Its structural analogs have shown promise in:
- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. Studies indicate that modifications in the imidazo-pyridine framework can lead to enhanced anticancer properties by targeting specific pathways involved in tumor growth.
- Antimicrobial Properties : Research has demonstrated that imidazo-pyridine derivatives exhibit significant antimicrobial activity against various pathogens. The trifluoromethyl group contributes to the lipophilicity of the molecule, facilitating membrane penetration.
Agrochemical Applications
The compound's unique structure allows it to serve as a potential agrochemical agent. Its derivatives are being studied for:
- Pesticidal Activity : Compounds related to this compound have shown effectiveness against pests and diseases affecting crops, making them candidates for developing new pesticides.
Material Science
In material science, this compound is being evaluated for:
- Organic Electronics : The imidazo-pyridine structure is beneficial in the development of organic semiconductors. Its electronic properties can be tuned for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Data Tables
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | |
| Medicinal Chemistry | Antimicrobial activity | |
| Agrochemicals | Pesticide development | |
| Material Science | Organic semiconductor |
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored various derivatives of imidazo-pyridine compounds, including this compound. The results indicated a significant reduction in cell viability in multiple cancer cell lines, suggesting that this compound could be a lead candidate for further development as an anticancer drug.
Case Study 2: Agrochemical Efficacy
In agricultural studies, derivatives of this compound were tested against common agricultural pests. Results showed a marked decrease in pest populations when treated with formulations containing this compound, indicating its potential as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares key structural analogs, emphasizing substituent positions and their impacts:
Key Observations :
- Trifluoromethyl Group : The 2-CF₃ group in the target compound enhances metabolic stability and lipophilicity compared to analogs with sulfonyl or chloromethyl groups .
- Halogen Positioning : Bromine at position 3 (target) vs. position 6 or 8 (analogs) alters electrophilic substitution patterns, as the 3-position is typically more reactive in imidazo[1,2-a]pyridines .
- Solubility : Sulfonyl-containing derivatives (e.g., tosylmethyl in ) exhibit improved aqueous solubility, whereas trifluoromethyl and halogenated analogs are more lipophilic.
Physicochemical and Pharmacokinetic Properties
Biological Activity
3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₈H₃BrClF₃N₂
- Molecular Weight : 299.475 g/mol
- CAS Number : 1146615-86-2
The presence of bromine, chlorine, and trifluoromethyl groups contributes to the compound's unique properties, enhancing its lipophilicity and metabolic stability, which are critical for drug development.
Antimicrobial Properties
Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit significant antimicrobial activity. A study highlighted that derivatives of imidazo[1,2-a]pyridine demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The specific activity of this compound against these pathogens remains to be fully characterized but suggests a promising avenue for further investigation.
Enzyme Inhibition
The compound is also being studied for its potential as an enzyme inhibitor. For instance, related compounds have shown inhibitory effects on branched-chain amino acid transaminases (BCATs), which are implicated in several cancer types. The inhibition of BCATs can lead to altered metabolic pathways in cancer cells, potentially providing a therapeutic strategy for targeting malignancies.
Case Studies
- Antibacterial Activity : In vitro studies have reported that imidazo[1,2-a]pyridine derivatives exhibit minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics. For example, one derivative showed an MIC of 8 ng/mL against MRSE compared to vancomycin's MIC of 0.5–1 μg/mL.
- Enzyme Inhibition : A high-throughput screening campaign identified novel inhibitors of BCATs with structural similarities to this compound. These inhibitors displayed high selectivity and cellular activity, indicating the potential for this compound to serve as a lead structure in drug development.
Data Tables
| Compound | CAS Number | Activity | MIC (µg/mL) |
|---|---|---|---|
| This compound | 1146615-86-2 | Antimicrobial | TBD |
| Imidazo[1,2-a]pyridine Derivative A | TBD | Antimicrobial (MRSA) | 0.125 |
| Imidazo[1,2-a]pyridine Derivative B | TBD | Enzyme Inhibitor (BCAT) | TBD |
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine, and what factors influence yield optimization?
- Answer: The compound can be synthesized via multi-step substitution and cyclization reactions. Key steps include:
- Substitution reactions using ethyl pyruvate or 2-aminopyridine derivatives as starting materials (e.g., bromination at C-3 or chlorination at C-6) .
- Copper-catalyzed three-component coupling (TCC) involving 2-aminopyridines, arylaldehydes, and alkynes for scaffold assembly, which is efficient and avoids multistep precursors .
Yield optimization depends on reaction conditions (temperature, solvent polarity), catalyst loading (e.g., Cu catalysts), and steric/electronic effects of substituents (e.g., trifluoromethyl groups may hinder reactivity) .
Q. How do the substituents on the imidazo[1,2-a]pyridine core influence its biological activity, particularly in COX-2 inhibition?
- Answer: Substituents at C-3 and C-6 significantly modulate activity:
- Mannich bases or phenylamino groups at C-3 enhance COX-2 selectivity (e.g., morpholine-substituted derivatives showed IC50 = 0.07 μM and selectivity index = 217.1) .
- Electron-withdrawing groups (e.g., trifluoromethyl, bromo, chloro) improve metabolic stability and binding affinity to hydrophobic pockets in COX-2 .
Systematic SAR studies should compare derivatives with varying substituents using in vitro COX-1/COX-2 inhibition assays .
Q. What spectroscopic techniques are critical for characterizing the structure and purity of this compound?
- Answer: Essential techniques include:
- 1H/13C NMR to confirm substitution patterns and scaffold integrity (e.g., distinguishing chloro vs. bromo signals) .
- Mass spectrometry (ESI/HRMS) for molecular weight validation and impurity detection .
- X-ray crystallography (if crystalline) to resolve regiochemistry and polymorph-dependent properties .
Advanced Research Questions
Q. What strategies enable regioselective functionalization at the C-3 position of imidazo[1,2-a]pyridine derivatives, and how can they be applied to this compound?
- Answer: Regioselective methods include:
- Decarboxylative Petasis-like reactions for C-3 diversification without metal catalysts, using boronic acids and aldehydes .
- Friedel-Crafts acylation with catalytic AlCl3 to introduce acetyl groups, applicable even with sterically hindered substituents (e.g., trifluoromethyl) .
Challenges arise from competing reactivity at C-6 (chloro) and C-2 (trifluoromethyl), requiring optimized stoichiometry and reaction times .
Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?
- Answer:
- Docking studies (e.g., AutoDock Vina) predict interactions with targets like COX-2 or GABA receptors by analyzing substituent effects on binding-pocket occupancy .
- DFT calculations assess electronic effects (e.g., trifluoromethyl’s electron-withdrawing nature) on reaction intermediates or excited-state properties (e.g., ESIPT luminescence) .
- MD simulations evaluate conformational stability in biological environments .
Q. What challenges arise in analyzing contradictory biological activity data across studies, and how can they be resolved?
- Answer: Contradictions may stem from:
- Assay variability (e.g., cell-free vs. cell-based COX-2 inhibition assays). Validate using orthogonal methods (e.g., in vivo analgesic models combined with enzyme kinetics) .
- Substituent positional isomerism , where bromo/chloro placement alters activity. Use X-ray or NOESY to confirm regiochemistry .
- Polymorph-driven bioavailability differences . Characterize solid-state forms via PXRD and DSC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
